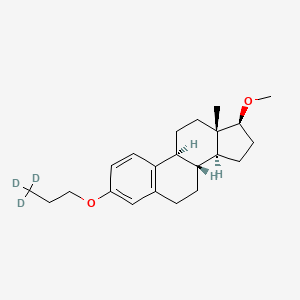![molecular formula C21H26O5 B12425510 8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Geranyloxy-5,7-dimethoxycoumarin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of coumarins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with molecular targets and pathways related to oxidative stress and glucose metabolism. The compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative damage. Its antidiabetic effects are mediated through the modulation of insulin signaling pathways and glucose uptake in cells .
Vergleich Mit ähnlichen Verbindungen
8-Geranyloxy-5,7-dimethoxycoumarin can be compared with other geranyloxycoumarins such as 7-geranyloxy-5-methoxycoumarin . While both compounds share similar structural features, 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its specific substitution pattern, which may contribute to its distinct biological activities. Other similar compounds include various coumarins and phenylpropanoids that exhibit antioxidant and antidiabetic properties.
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
8-(3,7-dimethylocta-2,6-dienoxy)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3 |
InChI-Schlüssel |
UFGXRHHXLABPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


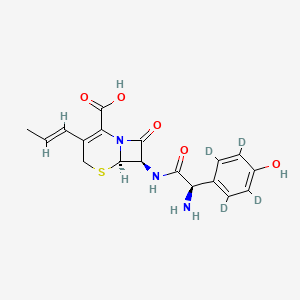
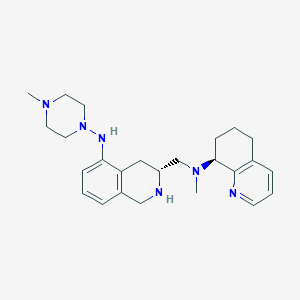
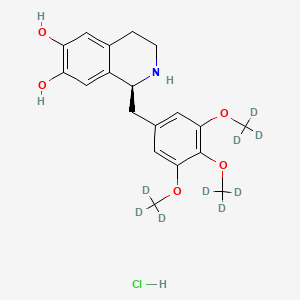

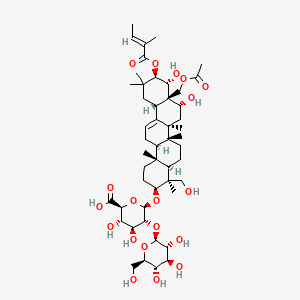
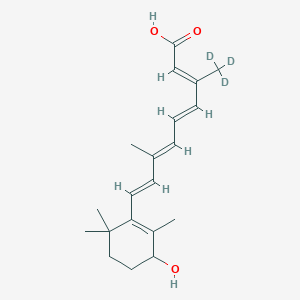

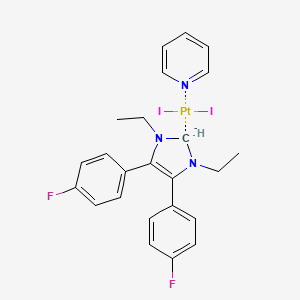
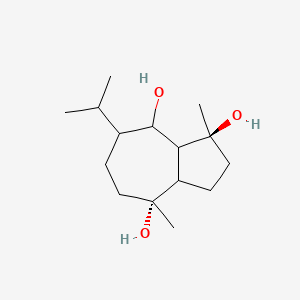

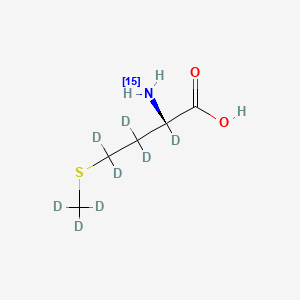
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
